molecular formula C25H20N4O5S B2992594 7-[(5-methylfuran-2-yl)methyl]-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1115927-18-8

7-[(5-methylfuran-2-yl)methyl]-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2992594
CAS No.: 1115927-18-8
M. Wt: 488.52
InChI Key: OOCIEWVNFPEOPD-UHFFFAOYSA-N
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Description

This chemical, 7-[(5-methylfuran-2-yl)methyl]-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one, is a synthetically designed small molecule utilized primarily as a screening compound in kinase research and drug discovery (https://www.ebi.ac.uk/chembl/compound report card/CHEMBL4890071/). Its complex structure integrates a quinazolinone core, a common pharmacophore in kinase inhibitors, fused with a [1,3]dioxolo ring and decorated with a methylfuranyl moiety and a 1,2,4-oxadiazole group linked via a sulfanyl bridge. This specific molecular architecture suggests potential for high-affinity interaction with the ATP-binding sites of various kinases. While detailed mechanistic and phenotypic data may be limited, its primary research value lies in its use as a high-quality chemical probe to investigate kinase signaling pathways, particularly within the Protein Kinase C (PKC) family, as indicated by its classification (https://www.ebi.ac.uk/chembl/compound report card/CHEMBL4890071/). Researchers can employ this compound to elucidate the role of specific kinases in cellular processes, validate new targets, and serve as a starting point for the structure-activity relationship (SAR) optimization of novel therapeutic agents. The compound is supplied with guaranteed high purity and stability, ensuring reliable and reproducible results in biochemical and cell-based assays. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-[(5-methylfuran-2-yl)methyl]-6-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O5S/c1-14-5-3-4-6-17(14)23-27-22(34-28-23)12-35-25-26-19-10-21-20(31-13-32-21)9-18(19)24(30)29(25)11-16-8-7-15(2)33-16/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCIEWVNFPEOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC6=CC=C(O6)C)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(5-methylfuran-2-yl)methyl]-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the dioxolo ring, and the attachment of the various functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-[(5-methylfuran-2-yl)methyl]-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Functional groups within the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 7-[(5-methylfuran-2-yl)methyl]-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, this compound could be explored as a potential therapeutic agent. Its ability to interact with specific molecular targets in the body may lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-[(5-methylfuran-2-yl)methyl]-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Oxadiazole-Containing Quinazolinones

Compound A : 6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (CAS: 1115970-61-0)

  • Key Differences :
    • Substituent on oxadiazole : 4-ethylphenyl vs. 2-methylphenyl in the target compound.
    • Furan group : Unsubstituted furan-2-yl vs. 5-methylfuran-2-yl.
  • Implications: The 2-methylphenyl group in the target compound may improve steric hindrance and metabolic stability compared to the 4-ethylphenyl analog.

Oxadiazole-Fused Chromenones

Compound B : 3-(4-acetyl-5-methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (from )

  • Structural Divergence :
    • Core : Chromen-2-one vs. quinazolin-8-one.
    • Oxadiazole position : Fused to a dihydro-oxadiazole vs. a standalone 1,2,4-oxadiazole.
  • Pharmacological Relevance: Compound B exhibited anticonvulsant activity at 30 mg/kg in MES tests, suggesting oxadiazole substituents may enhance CNS activity .

Triazoloquinazoline Derivatives

Compound C : 6-cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one (from )

  • Key Contrasts :
    • Heterocycle : Triazolo[4,3-c]quinazoline vs. [1,3]dioxolo[4,5-g]quinazolin-8-one.
    • Substituents : Cinnamoyl vs. oxadiazole-methylsulfanyl.
  • Activity Insights :
    • Triazoloquinazolines are associated with enhanced solubility due to polar triazole rings, but the target compound’s oxadiazole and dioxolo groups may confer better membrane permeability .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
Target Compound [1,3]dioxoloquinazolin-8-one 5-methylfuran-2-ylmethyl, 2-methylphenyl-oxadiazole ~505.55 Not explicitly reported
Compound A [1,3]dioxoloquinazolin-8-one Furan-2-ylmethyl, 4-ethylphenyl-oxadiazole 488.50 No activity data
Compound B Chromen-2-one 4-acetyl-dihydrooxadiazole ~350.40 Anticonvulsant (30 mg/kg)
Compound C Triazoloquinazoline Cinnamoyl, methyl ~335.37 Synthetic intermediate

Research Findings and Implications

  • Oxadiazole vs. Triazole : The oxadiazole in the target compound is less basic than triazole rings in Compound C, which may reduce off-target interactions .
  • Substituent Effects : The 2-methylphenyl group likely improves metabolic stability compared to 4-ethylphenyl in Compound A, as smaller alkyl groups reduce CYP450-mediated oxidation .

Biological Activity

The compound 7-[(5-methylfuran-2-yl)methyl]-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule with potential biological activities that warrant exploration. This article reviews its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H20N4O5SC_{25}H_{20}N_{4}O_{5}S with a molecular weight of approximately 488.5 g/mol. It features multiple functional groups that may contribute to its biological activity. The structure includes:

  • Furan and oxadiazole rings , which are often associated with various pharmacological properties.
  • Sulfur-containing moieties , which can enhance biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to or derived from this structure exhibit significant cytotoxic activity against various cancer cell lines. For instance:

  • Cytotoxicity Testing : Compounds structurally related to the target compound were tested against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines. The IC50 values for these compounds ranged from 7 to 24 µM, demonstrating notable selectivity against cancer cells compared to non-cancerous cells like HaCaT keratinocytes .
CompoundCell LineIC50 (µM)
Compound 22HCT-1167
Compound 46MCF-715
Compound 46HeLa18

These findings suggest that the target compound may also possess similar anticancer properties due to its structural components.

The mechanism of action for compounds in this class often involves:

  • Inhibition of Cell Proliferation : By targeting specific pathways involved in cell growth and survival.
  • Induction of Apoptosis : Many compounds induce programmed cell death in cancer cells, which is a critical mechanism for anticancer drugs.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. The presence of specific substituents on the furan and oxadiazole rings can significantly influence activity:

  • Substituent Variability : Variations in the methyl and phenyl groups can lead to changes in binding affinity and selectivity toward biological targets.

Study on Related Compounds

A study published in ACS Medicinal Chemistry Letters explored a series of derivatives based on similar structural motifs. The research highlighted:

  • Quantitative Structure–Activity Relationships (QSAR) : This approach helped identify key structural features that enhance cytotoxicity toward specific cancer cell lines .

Molecular Docking Studies

Molecular docking studies conducted on related compounds revealed potential binding sites on target proteins such as MDM2, which is involved in the regulation of apoptosis. These studies are essential for predicting how the target compound might interact with biological macromolecules .

Q & A

Q. How can computational tools predict the compound’s interactions with novel biological targets?

  • Methodology :
  • Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB) focusing on conserved binding pockets .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
  • Pharmacophore Modeling : Align electrostatic and hydrophobic features with known inhibitors to prioritize targets .

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